Boiling Point Differentiation Places 2-Isopropyl-3,5,6-trimethylpyrazine in an Intermediate Volatility Window Among C7–C11 Alkylpyrazine Homologs
The calculated boiling point of 2-isopropyl-3,5,6-trimethylpyrazine at 760 mmHg is 222.7 °C, which situates it between the lighter 2,3,5-trimethylpyrazine (171–172 °C, lit.) and the heavier 2-isobutyl-3,5,6-trimethylpyrazine (240.6 ± 35.0 °C, calc.) . This 51 °C offset from 2,3,5-trimethylpyrazine and ~18 °C offset from 2-isobutyl-3,5,6-trimethylpyrazine directly impacts vapor pressure and headspace concentration at a given temperature, influencing both analytical recovery by headspace techniques and sensory perception in food and fragrance applications [1].
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 222.7 °C (calculated) |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine: 171–172 °C (lit.); 2-Isobutyl-3,5,6-trimethylpyrazine: 240.6 °C (calc.) |
| Quantified Difference | +51 °C above 2,3,5-trimethylpyrazine; −18 °C below 2-isobutyl-3,5,6-trimethylpyrazine |
| Conditions | Calculated values at 760 mmHg; lit. values from ChemBlink, Good Scents Company, and AKSci technical datasheets |
Why This Matters
Boiling point directly governs compound volatility and headspace partitioning; selecting the isopropyl analog over the ethyl or isobutyl variant shifts flavor release timing and intensity in thermally processed foods and fragrance dry-down profiles.
- [1] RIFM. Fragrance ingredient safety assessment, 2,3,5-trimethylpyrazine, CAS registry number 14667-55-1. Food Chem. Toxicol. 2022, 173 (Suppl. 1), 113523. View Source
